Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOC(=O)C1=CC2=C(N=C1)OCCO2
. The InChI representation is InChI=1S/C9H9NO4/c1-12-9(11)6-4-7-8(10-5-6)14-3-2-13-7/h4-5H,2-3H2,1H3
. Physical and Chemical Properties Analysis
“Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate” is crystalline in nature and is commonly seen as a white to off-white powder. It has a melting point of 96-98°C, and the boiling point is around 365°C. The compound is mostly stable at room temperature and has a solubility in water of approximately 60 mg/ml. It is compatible with both acidic and basic environments and is reported to be stable at pH values in the range of 8-12.Scientific Research Applications
Synthesis and Structural Modification
- The synthesis of novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine, modified in the non-aromatic ring, has been explored. These novel scaffolds, due to the presence of a hydroxymethyl group, are potential intermediates for new therapeutic agents (Bartolomea et al., 2003).
- A method for the synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines, including insights into how variations in reaction conditions affect product distribution, has been developed (Soukri et al., 2000).
Potential in Drug Discovery
- The selective introduction of substituents on the pyridine ring of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine is a significant step in drug discovery and combinatorial chemistry. These modifications maintain functionalization at the 3-position, making them useful for potential drug discovery (Alcázar et al., 2003).
Enantioselective Synthesis
- An enantioselective synthesis approach for 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives has been described. The enantiomeric purity of these isomers was determined by capillary electrophoresis, demonstrating their potential in the creation of chiral compounds (Lazar et al., 2005).
Novel Synthetic Routes
- A new synthetic route for previously unattainable 3-substituted 2,3-dihydro-1,4-dioxino[2,3-b]pyridines has been developed. This method involves treating 2-chloro-3-oxiranylmethoxypyridine with various nucleophiles, yielding products in satisfactory yields (Benarab et al., 1993).
Safety and Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-12-9(11)6-4-7-8(5-10-6)14-3-2-13-7/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVCFASCQPHPEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624647 | |
Record name | Methyl 2,3-dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
527681-12-5 | |
Record name | Methyl 2,3-dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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